molecular formula C20H28O6 B1678782 (-)-Rabdoternin A CAS No. 128887-80-9

(-)-Rabdoternin A

Cat. No.: B1678782
CAS No.: 128887-80-9
M. Wt: 364.4 g/mol
InChI Key: DWBNAAUVBIEEOE-WVTLLFIISA-N
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Description

(-)-Rabdoternin A is an ent-kauranoid diterpenoid isolated from plants of the Isodon genus, notably Isodon ternifolia and Rabdosia rubescens var. lushanensis . Its chemical formula is C20H28O5, with a molecular weight of 348.43 g/mol, a melting point of 210–212°C, and an optical rotation of [α]D −89.8° (c 0.1, MeOH) . It is recognized for its structural complexity, featuring a kaurane skeleton with hydroxyl and epoxy substitutions, which are critical for its bioactivity . While (-)-Rabdoternin A has been identified in multiple pharmacological studies, its specific antitumor mechanisms remain less characterized compared to structurally similar analogs like Rabdoternin E and F .

Properties

CAS No.

128887-80-9

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1R,2R,5S,7R,8R,9S,10S,11R)-7,9,10,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-16-one

InChI

InChI=1S/C20H28O6/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,26-16(18)24)19(11,13(9)21)14(10)22/h10-15,21-23,25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14?,15-,18+,19-,20+/m0/s1

InChI Key

DWBNAAUVBIEEOE-WVTLLFIISA-N

SMILES

CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C

Isomeric SMILES

CC1(CCC[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)[C@H]5O)(OC3=O)O)O)C

Canonical SMILES

CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-Rabdoternin A; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Rabdoternin A involves several steps, starting from readily available starting materials. The key steps include:

    Cyclization: Formation of the core diterpenoid structure through cyclization reactions.

    Functional Group Modifications: Introduction of functional groups such as hydroxyl, carbonyl, and methoxy groups through various organic reactions.

    Purification: The final product is purified using chromatographic techniques to obtain pure (-)-Rabdoternin A.

Industrial Production Methods: Industrial production of (-)-Rabdoternin A is still in the research phase, with efforts focused on optimizing the yield and scalability of the synthetic routes. Biotechnological approaches, such as microbial fermentation and plant cell culture, are also being explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (-)-Rabdoternin A undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Introduction of different substituents on the aromatic ring using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (-)-Rabdoternin A, which are studied for their enhanced biological activities.

Scientific Research Applications

(-)-Rabdoternin A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: Explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Studies have shown its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of (-)-Rabdoternin A involves multiple molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

    Anti-cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Ent-kauranoid diterpenoids share a tetracyclic kaurane backbone but differ in substituents (e.g., hydroxyl, epoxy, or acetyl groups) and stereochemistry. Key structural comparisons include:

Compound Source Key Structural Features Molecular Formula
(-)-Rabdoternin A Isodon ternifolia Epoxy group at C-9/C-10, hydroxyl at C-14 C20H28O5
Rabdoternin B Isodon nervosus Acetyl group at C-6, hydroxyl at C-7 C22H30O6
Rabdoternin E Isodon phyllostachys Hydroxyl at C-1, acetyl at C-6 C22H30O6
Rabdoternin F Isodon rubescens Hydroxyl at C-7, acetyl at C-14 C22H30O6
Oridonin Isodon rubescens Epoxy group at C-1/C-2, hydroxyl at C-7 C20H28O6

Pharmacological Activity

Antitumor Mechanisms:
  • Rabdoternin E :
    • Inhibits A549 lung cancer cell proliferation (IC50 = 16.45–39.52 µM) via ROS/p38 MAPK/JNK pathway activation .
    • Promotes S-phase arrest (52.2% cells at 15 µM) and apoptosis (33.25% at 15 µM) by downregulating CDK2, cyclin A2, and Bcl-2/Bax ratio .
    • Induces ferroptosis via GPX4 and SLC7A11 suppression .
  • Rabdoternin F :
    • Inhibits A549 proliferation (IC50 = 25.3 µM) via ROS-mediated S-phase arrest and caspase-3/9 activation .
  • Oridonin :
    • Broad-spectrum antitumor activity (IC50 = 2.5–10 µM) via NF-κB and PI3K/Akt pathway inhibition .
Selectivity and Toxicity:
  • (-)-Rabdoternin A’s safety profile remains understudied, though pharmacokinetic data in rats indicate rapid absorption (Tmax = 10–30 min) and elimination (t1/2 = 2–4 h) .

Pharmacokinetic Profiles

Compound Tmax (min) t1/2 (h) Bioavailability Key Metabolites
(-)-Rabdoternin A 10–30 2–4 ~45% Glucuronides
Rabdoternin E 15–45 3–5 ~50% Sulfates
Oridonin 20–60 4–6 ~35% Hydroxylates

(-)-Rabdoternin A and Rabdoternin E exhibit similar absorption rates, but Rabdoternin E’s longer half-life may enhance therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Rabdoternin A
Reactant of Route 2
(-)-Rabdoternin A

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